molecular formula C24H35NO5 B13351366 tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate

tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate

Cat. No.: B13351366
M. Wt: 417.5 g/mol
InChI Key: HUIHVTVFRDJFTM-ZDWTUXFCSA-N
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Description

tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.

    Coupling Reactions: The final coupling of the oxazolidine ring with the octanoate backbone is achieved through esterification reactions, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: tert-Butyl alcohol, carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the behavior of similar natural compounds.

Medicine

In medicine, the compound’s potential as a drug precursor is of significant interest. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group can also influence the compound’s overall reactivity and stability, affecting its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,5R)-5-methyl-3-((4S,5R)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate
  • tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)hexanoate

Uniqueness

tert-Butyl (3S,5S)-5-methyl-3-((4R,5S)-4-methyl-2-oxo-5-phenyloxazolidine-3-carbonyl)octanoate is unique due to its specific stereochemistry and the presence of both the tert-butyl group and the oxazolidine ring

Properties

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl (3S,5S)-5-methyl-3-[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carbonyl]octanoate

InChI

InChI=1S/C24H35NO5/c1-7-11-16(2)14-19(15-20(26)30-24(4,5)6)22(27)25-17(3)21(29-23(25)28)18-12-9-8-10-13-18/h8-10,12-13,16-17,19,21H,7,11,14-15H2,1-6H3/t16-,17+,19-,21+/m0/s1

InChI Key

HUIHVTVFRDJFTM-ZDWTUXFCSA-N

Isomeric SMILES

CCC[C@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C

Canonical SMILES

CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(C(OC1=O)C2=CC=CC=C2)C

Origin of Product

United States

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